

Physical and chemical characteristics of 4-[(Carboxymethyl)amino]benzoic acid

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Compound of Interest

Compound Name: 4-[(Carboxymethyl)amino]benzoic acid

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-[(Carboxymethyl)amino]benzoic acid

Introduction

4-[(Carboxymethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycine, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry, materials science, and chemical synthesis. Its structure, which incorporates a para-substituted aromatic ring with both a secondary amine and two distinct carboxylic acid moieties, imparts a unique combination of properties. This unique arrangement allows it to act as a versatile building block, a linker molecule in the synthesis of complex polymers or metal-organic frameworks, and a potential pharmacophore in drug design.

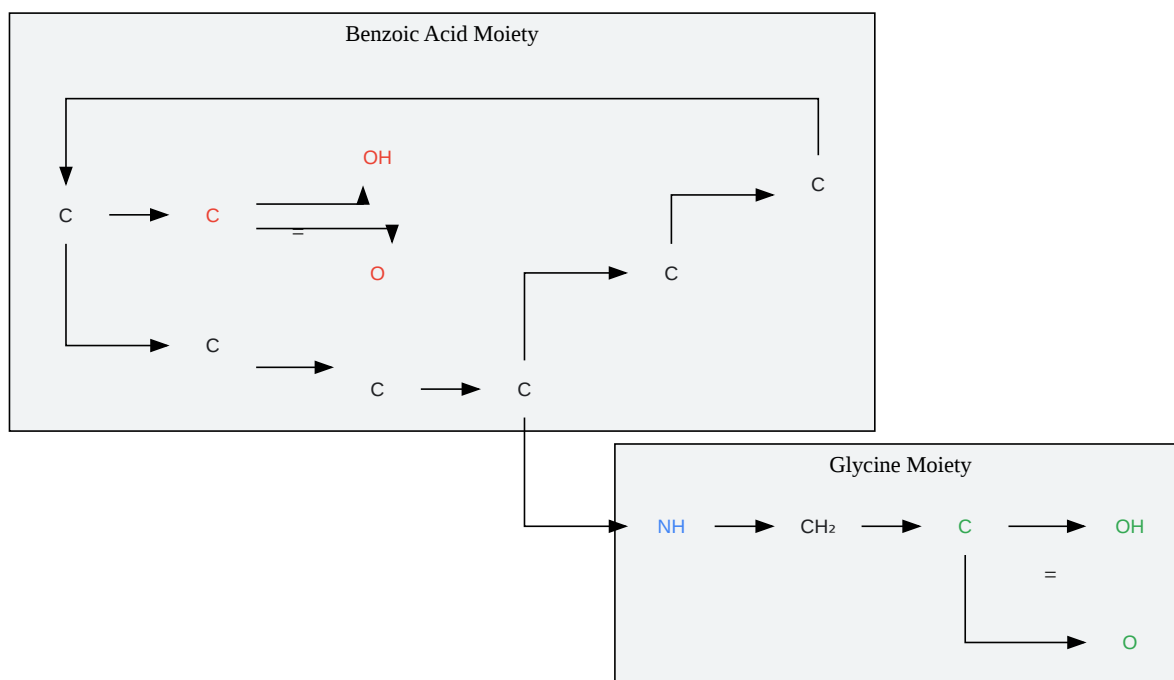
This guide serves as a comprehensive technical resource for scientists and professionals, providing a detailed examination of the physical and chemical characteristics of **4-[(Carboxymethyl)amino]benzoic acid**. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-proven experimental protocols for the validation and further exploration of its properties.

Identification and Molecular Structure

Accurate identification is the cornerstone of any chemical investigation. The fundamental identifiers for **4-[(Carboxymethyl)amino]benzoic acid** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	4- [(Carboxymethyl)amino]benzoic acid	[1]
CAS Number	5698-54-4	
Synonyms	N-(4-carboxyphenyl)glycine; p-Carboxyphenylaminoacetic acid	
Molecular Formula	C ₉ H ₉ NO ₄	[2]
Molecular Weight	195.17 g/mol	[2]

The molecule's functionality is derived from its three key structural components: a benzoic acid group, a secondary amine linker, and an acetic acid group. This structure suggests a high degree of polarity and the capacity for extensive hydrogen bonding, which dictates many of its physical properties.



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Figure 1: Molecular structure of 4-[(Carboxymethyl)amino]benzoic acid.

Physicochemical Properties

The interplay between the aromatic ring and the multiple polar functional groups defines the physicochemical behavior of this compound.

Property	Value / Expected Value	Notes
Appearance	White to off-white crystalline solid.	Based on analogous compounds like 4-aminobenzoic acid.[3][4]
Melting Point	Data not readily available in literature.	Requires experimental determination. A relatively high melting point is expected due to strong intermolecular hydrogen bonding.
Solubility	Low solubility in neutral water and non-polar organic solvents. Soluble in aqueous base (e.g., NaOH, NaHCO ₃) and strong aqueous acid (e.g., HCl).	The molecule's amphoteric nature dictates pH-dependent solubility.
pKa Values	Three pKa values are expected.	Two acidic pKa values for the carboxylic acid groups and one for the protonated amine. Requires experimental determination.

Melting Point Determination: A Self-Validating Protocol

Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities, which disrupt the crystal lattice. The choice of a calibrated digital apparatus provides accuracy and reproducibility over a traditional Thiele tube.

Protocol:

- **Sample Preparation:** Finely powder a small amount (2-3 mg) of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

- **Instrument Calibration:** Before analysis, verify the apparatus's accuracy using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range.
- **Measurement:**
 - Place the packed capillary into the heating block of a calibrated digital melting point apparatus.
 - Set a rapid heating ramp (10-15 °C/min) for a coarse determination.
 - Observe the approximate melting temperature.
 - Allow the apparatus to cool significantly.
 - Prepare a new sample and set a slow heating ramp (1-2 °C/min) starting from ~20 °C below the coarse measurement.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid particle melts (T_2). The melting range is $T_1 - T_2$.
- **Validation:** Repeat the measurement with a second sample. The results should be within 1 °C to be considered validated.

Solubility Profile Determination

Expertise & Causality: The shake-flask method is considered the gold standard for solubility determination as it allows the system to reach thermodynamic equilibrium. Quantitation via a validated HPLC-UV method is chosen for its specificity and sensitivity, ensuring that only the compound of interest is measured, even in the presence of minor impurities or degradants.

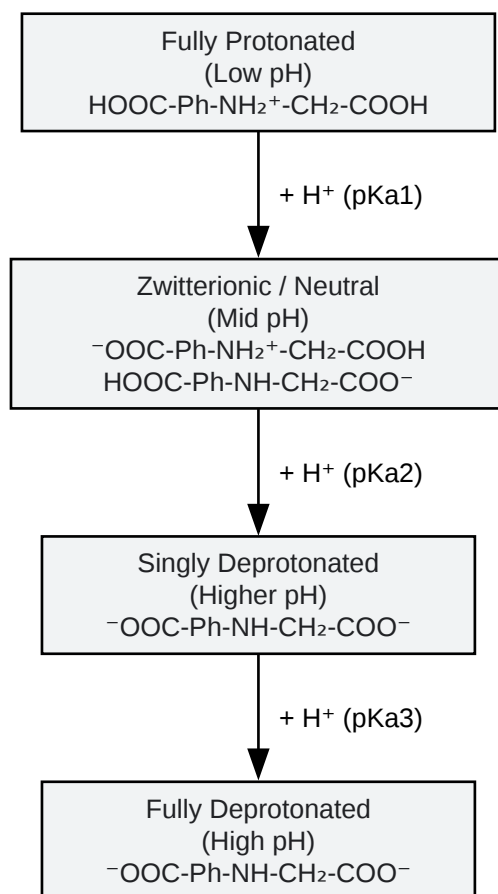
Protocol:

- **System Preparation:** Prepare a series of buffered aqueous solutions (e.g., pH 2, 4, 7, 9) and select a range of organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane).
- **Equilibration:** Add an excess amount of **4-[(Carboxymethyl)amino]benzoic acid** to a known volume of each solvent in a sealed vial. This ensures a saturated solution is formed.

- **Shaking:** Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker for a period sufficient to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** Allow the vials to stand undisturbed at the same temperature for at least 24 hours for the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.
- **Sampling and Dilution:** Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.
- **Calculation:** Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Acidity and Basicity (pKa) Determination

Expertise & Causality: Potentiometric titration is a robust method for determining pKa values by monitoring pH changes upon the addition of a titrant. The molecule possesses two acidic protons (from the carboxyl groups) and a basic site (the amine). Titrating with a strong base (NaOH) will allow for the determination of the acidic pKa values. A back-titration, starting from a fully protonated state in strong acid, is necessary to accurately determine all pKa values.



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Figure 2: Expected ionization states of the molecule at different pH values.

Protocol for Potentiometric Titration:

- **Solution Preparation:** Accurately weigh a sample of the compound and dissolve it in a known volume of CO_2 -free deionized water. If solubility is low, a co-solvent like methanol can be used, but pKa values will be apparent (pKa^*). Add a stoichiometric excess of standardized HCl to fully protonate all functional groups.
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and an automated titrator for precise delivery of the titrant.
- **Titration:** Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH value after each incremental addition of the titrant.

- **Data Analysis:** Plot the pH versus the volume of NaOH added. The equivalence points (steepest points of the curve) correspond to the deprotonation of each functional group. The pKa values can be determined from the pH at the half-equivalence points. For higher accuracy, use the first derivative plot (dpH/dV) to precisely locate the equivalence points or apply a Gran plot analysis.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:**
 - **Aromatic Protons:** Two doublets are expected in the aromatic region (~7-8 ppm), characteristic of a 1,4-disubstituted benzene ring.
 - **Methylene Protons ($-\text{CH}_2-$):** A singlet is expected for the two protons of the methylene group, likely around 4 ppm.
 - **Amine and Carboxyl Protons ($-\text{NH}-$, $-\text{COOH}$):** These protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. They may not be observed if D_2O is used as a solvent due to H-D exchange.
- **^{13}C NMR:**
 - **Carboxyl Carbons ($-\text{COOH}$):** Two signals are expected in the downfield region (>170 ppm).
 - **Aromatic Carbons:** Four signals are expected in the aromatic region (~110-150 ppm): two for the protonated carbons and two for the quaternary (substituted) carbons.
 - **Methylene Carbon ($-\text{CH}_2-$):** One signal is expected around 40-50 ppm.

Standard Protocol for ^1H and ^{13}C NMR:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , which is effective for polar compounds and allows observation of exchangeable protons).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- **Data Acquisition:** Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ^1H and $^{13}\text{C}\{^1\text{H}\}$ decoupling are used.
- **Data Processing:** Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

- **Expected Key Absorptions:**
 - **O-H Stretch (Carboxylic Acid):** A very broad band from ~2500-3300 cm^{-1} .
 - **N-H Stretch (Secondary Amine):** A moderate, sharp peak around 3300-3500 cm^{-1} .
 - **C=O Stretch (Carboxylic Acid):** A strong, sharp band around 1680-1720 cm^{-1} . The presence of two carboxyl groups may lead to a broadened or split peak.
 - **C=C Stretch (Aromatic):** Medium-intensity peaks around 1500-1600 cm^{-1} .
 - **C-N Stretch:** A moderate peak in the 1250-1350 cm^{-1} region.

Protocol for Attenuated Total Reflectance (ATR)-IR:

- **Instrument Background:** Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty stage.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.

- **Pressure Application:** Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

- **Expected Ions:**
 - **Positive Mode (ESI+):** The protonated molecular ion $[M+H]^+$ at m/z 196.06.
 - **Negative Mode (ESI-):** The deprotonated molecular ion $[M-H]^-$ at m/z 194.05.
- **Expected Fragmentation:** Common fragmentation pathways include the loss of water (-18 Da) and the loss of a carboxyl group as CO_2 (-44 Da).

Protocol for ESI-MS:

- **Sample Preparation:** Prepare a dilute solution of the sample (~10-100 $\mu\text{g/mL}$) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
- **Infusion:** Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$) using a syringe pump.
- **Data Acquisition:** Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).
- **Analysis:** Identify the molecular ion peak and compare its m/z value with the calculated exact mass to confirm the elemental composition.

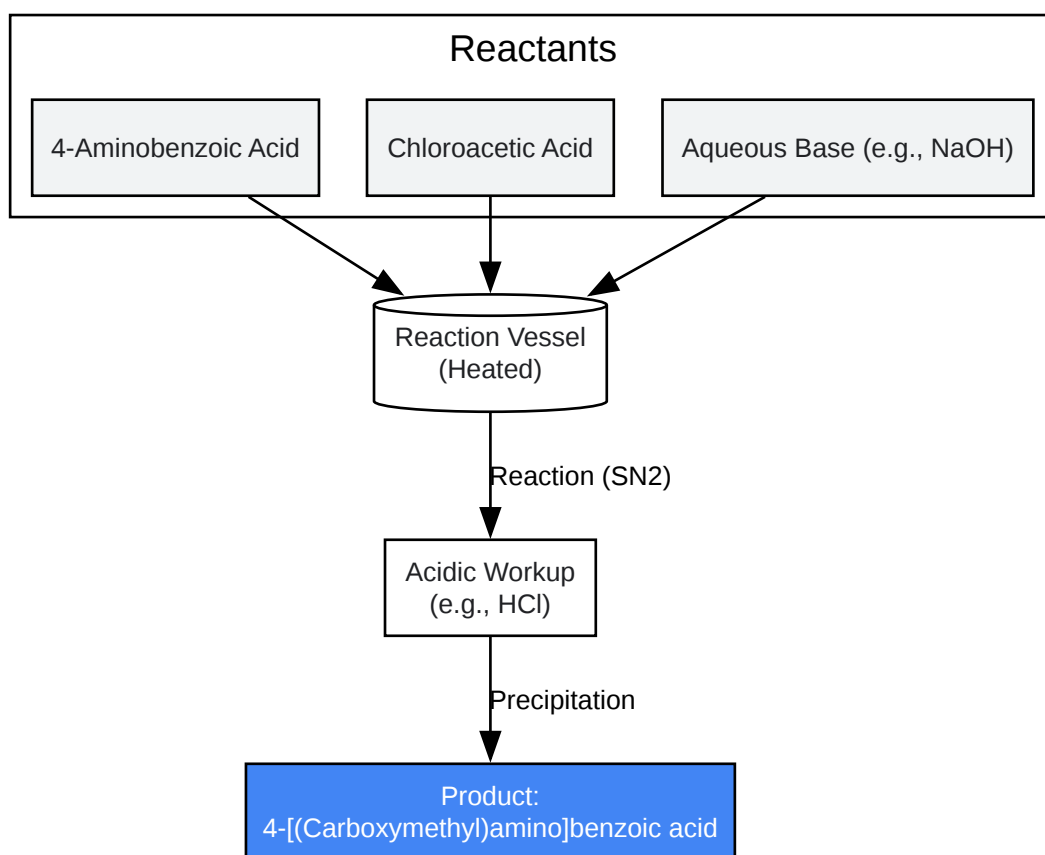
Chemical Reactivity and Stability

The presence of three active functional groups makes **4-[(Carboxymethyl)amino]benzoic acid** a versatile synthetic intermediate.

- **Reactivity:**
 - The carboxylic acid groups can undergo esterification (with alcohols under acidic conditions) or be converted to acid chlorides (with thionyl chloride) for subsequent amide bond formation.
 - The secondary amine is nucleophilic and can be acylated, alkylated, or used in other coupling reactions.
 - The aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position and influence the reactivity.
- **Stability:** The compound is expected to be stable under normal laboratory conditions. However, analogous aromatic amines like 4-aminobenzoic acid can be sensitive to light and air, potentially leading to discoloration over time.^[5] It is recommended to store the material in a well-sealed container, protected from light, in a cool, dry place.

Proposed Synthesis Workflow

A common and logical route for the synthesis of this compound is the nucleophilic substitution of a haloacetic acid by 4-aminobenzoic acid in the presence of a base.



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Figure 3: Proposed workflow for the synthesis of the target molecule.

Conclusion

4-[(Carboxymethyl)amino]benzoic acid is a molecule defined by its structural duality, possessing both acidic and basic centers and both aromatic and aliphatic characteristics. This guide has outlined its key physicochemical properties, from its fundamental identifiers to its spectroscopic fingerprints. While some experimental data like melting point and pKa values are not widely published, this document provides robust, validated protocols for their determination in a research setting. The detailed methodologies and the rationale behind them are intended to empower researchers, scientists, and drug development professionals to confidently utilize and characterize this versatile chemical compound in their work.

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